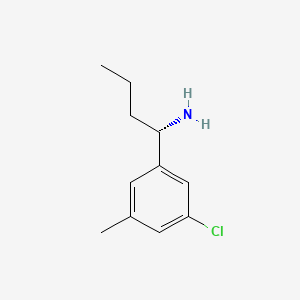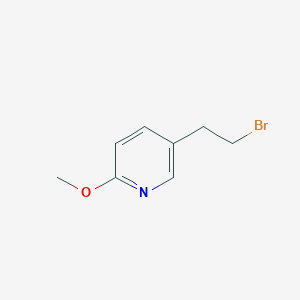
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine.
Reagent: tert-butyl chloroformate.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is carried out at 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of tosylates or other substituted derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the dimethyl substitution.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the hydroxyl group at the 4-position.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group instead of a hydroxyl group.
Uniqueness
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups at the 4-position, along with the dimethyl substitution at the 2,2-position. This unique structure provides specific chemical properties and reactivity that are not found in similar compounds .
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-11(2,3)18-10(16)14-7-6-13(17,9-15)8-12(14,4)5/h15,17H,6-9H2,1-5H3 |
Clé InChI |
VIVRERAIXOFGLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCN1C(=O)OC(C)(C)C)(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



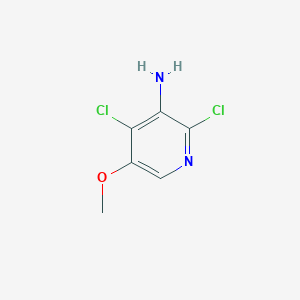
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
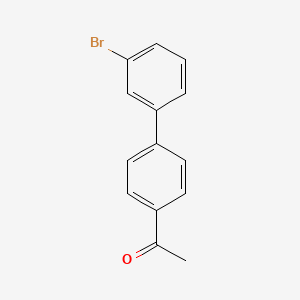
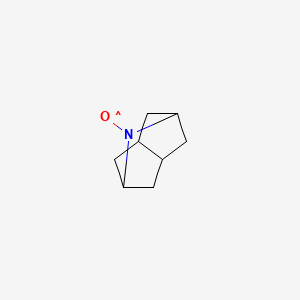

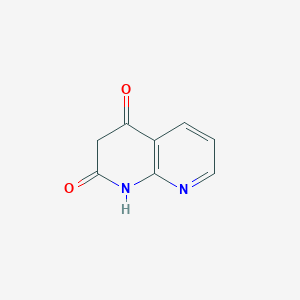
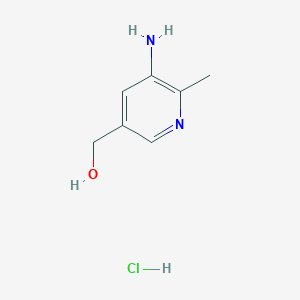
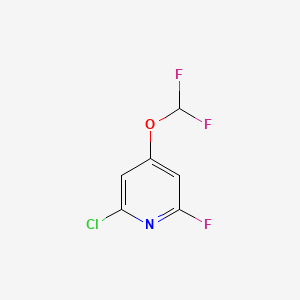
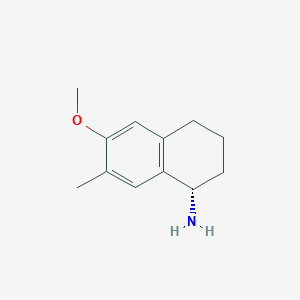
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
